3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
“3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is a heterocyclic compound . It has the molecular formula C8H15N3 and a molecular weight of 153.22 .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine” were not found, a study on pyrazole-based ligands mentioned the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine to prepare similar ligands .Molecular Structure Analysis
The InChI string for “3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is 1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
“3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine” is a solid . Its SMILES string is NCCCC1=C©NN=C1C .Scientific Research Applications
Antimicrobial Activity
Compounds containing the pyrazole moiety, such as “3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine”, have been studied for their potential antimicrobial properties. The structure of pyrazole is known to interfere with the microbial cell wall synthesis or protein function, leading to the inhibition of bacterial growth . This makes it a candidate for developing new antibacterial and antifungal agents, especially in the face of rising antibiotic resistance.
Antitumor and Anticancer Properties
Pyrazole derivatives have shown promise in anticancer research. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells use to grow and divide . Research into compounds like “3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine” could lead to the development of novel antitumor medications that target specific cancer cell lines with minimal side effects.
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives are well-documented. They work by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are involved in the inflammatory response . This compound could be used to develop new anti-inflammatory drugs that help treat conditions like arthritis and other inflammatory diseases.
Antiviral Research
Pyrazole compounds have been explored for their antiviral capabilities, particularly against RNA viruses . By interfering with viral replication, compounds like “3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine” could serve as a basis for creating antiviral drugs that are effective against a broad spectrum of viral infections.
Neuroprotective Effects
Research has indicated that pyrazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases . These compounds can protect neuronal cells from damage, reduce oxidative stress, and modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer’s and Parkinson’s disease.
Analgesic Properties
The analgesic (pain-relieving) properties of pyrazole derivatives stem from their interaction with the central nervous system to inhibit pain perception . “3-(3,5-diethyl-1H-pyrazol-1-yl)propan-1-amine” could be a lead compound in the synthesis of new painkillers that offer relief without the addictive potential of opioids.
properties
IUPAC Name |
3-(3,5-diethylpyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-9-8-10(4-2)13(12-9)7-5-6-11/h8H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQAEYPAZQEWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCN)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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